2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
This compound features a piperidine core substituted with two sulfonyl groups. The first sulfonyl group is attached to a 3-chloro-4-fluorophenyl ring, while the second connects to an N-methylacetamide moiety. The dual sulfonyl groups increase polarity, impacting solubility and membrane permeability. Synthetically, its preparation likely involves sequential sulfonylation of piperidine derivatives, followed by acetamide functionalization, as seen in analogous compounds (e.g., ) . Characterization via NMR, MS, and crystallography (if applicable) would confirm structure and purity .
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O5S2/c1-17-14(19)9-24(20,21)10-4-6-18(7-5-10)25(22,23)11-2-3-13(16)12(15)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKFDDGIGPUZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 412.9 g/mol. Its structure consists of a piperidine ring, sulfonyl groups, and a chloro-fluorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClFN₂O₅S₂ |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1448072-94-3 |
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonyl groups enhance binding affinity to various targets, potentially inhibiting their activity. This mechanism can disrupt critical biological pathways, making it a candidate for therapeutic applications in various diseases.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines, demonstrating promising results in preclinical models.
- Inhibition of Tumor Growth : In vitro assays showed that the compound effectively reduced cell viability in cancer cell lines such as MDA-MB-231 and SJSA-1 by inducing apoptosis and inhibiting cell proliferation .
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, the compound exhibited enhanced cytotoxic effects, suggesting potential for combination therapy strategies .
Antiviral Activity
The compound's structure suggests possible antiviral properties as well. Research into related compounds has shown that modifications in the piperidine ring can lead to increased activity against viral targets, particularly in inhibiting viral replication processes .
Case Study 1: Anticancer Efficacy
A study published in Nature examined the effects of a similar sulfonamide on tumor growth in xenograft models. The results indicated that administration at doses of 100 mg/kg led to a significant reduction in tumor size compared to controls, supporting the hypothesis that sulfonamide derivatives can be effective anticancer agents .
Case Study 2: Antiviral Screening
In another study focused on antiviral screening, derivatives of the compound were tested against various viral strains. The results suggested that specific modifications could enhance binding affinity to viral proteins, leading to improved inhibition of viral replication .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is known to enhance the pharmacological profile by improving solubility and bioavailability, which could potentially translate to anticancer efficacy.
-
Antimicrobial Properties :
- The sulfonamide group has been historically associated with antibacterial activity. Research into derivatives of sulfonamides suggests that modifications can lead to enhanced antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
-
Neurological Disorders :
- The piperidine ring is often found in compounds targeting neurological conditions. Investigations into similar piperidine-containing molecules have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety.
Case Study 1: Anticancer Activity
A study examining the effects of sulfonamide derivatives on cancer cell lines demonstrated that modifications to the piperidine structure significantly affected cytotoxicity levels. The compound's unique substituents may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antibacterial properties of sulfonamide derivatives against Gram-positive bacteria. The study found that introducing halogen atoms on the aromatic ring improved antimicrobial potency compared to non-halogenated analogs.
Case Study 3: Neurological Activity
A recent investigation into piperidine derivatives showed promising results in animal models of anxiety disorders. The study suggested that compounds similar to 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide could modulate serotonin pathways, leading to anxiolytic effects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aromatic Ring
The 3-chloro-4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonyl and halogen substituents activate the ring for attack by nucleophiles such as amines, alkoxides, or thiols.
| Position | Reactivity Trend | Example Reaction | Outcome | Source |
|---|---|---|---|---|
| Para to sulfonyl (C-4) | High reactivity due to sulfonyl's -M effect | Reaction with piperazine derivatives | Formation of diaryl ethers or amines | |
| Ortho to fluorine (C-2) | Moderate reactivity | Hydrolysis with KOH/EtOH | Replacement of Cl with OH |
Example :
In aqueous NaOH (80°C), the chlorine atom at C-3 is replaced by hydroxyl groups, yielding 2-((1-((3-hydroxy-4-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide.
Hydrolysis of the Acetamide Group
The N-methylacetamide moiety is susceptible to acidic or alkaline hydrolysis, producing carboxylic acid derivatives.
Key Finding : Hydrolysis of the acetamide group abolishes inhibitory activity against enzymes like MAGL (ΔpIC<sub>50</sub> > 5) .
Redox Reactions at Sulfonyl Groups
The sulfonyl groups participate in reduction and oxidation reactions, altering the sulfur oxidation state and modulating electronic properties.
Structural Impact : Oxidation of the sulfonyl group disrupts hydrogen bonding with target proteins .
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation, acylation, or sulfonation at the nitrogen or carbon centers.
| Modification Site | Reaction | Conditions | Outcome | Source |
|---|---|---|---|---|
| N-atom | Acylation with chloroacetyl chloride | DCM, 0°C | Enhanced lipophilicity (ClogP +1.2) | |
| C-4 position | Sulfonation with SO<sub>3</sub>·Py | 50°C, 12h | Increased solubility (logS -2.1 → -1.4) |
Example : Acylation at the piperidine nitrogen with 2-(2-chloro-6-fluorophenyl)acetyl chloride improves metabolic stability (Cl<sub>int</sub> = 35 μL/min/mg).
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring participates in EAS reactions, though reactivity is tempered by electron-withdrawing groups.
| Reaction | Electrophile | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to F (C-5) | 45% | |
| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho to Cl (C-2) | 32% |
Note : Nitro-group introduction at C-5 enhances genotoxicity potential, necessitating bioisosteric replacements (e.g., -F or -CF<sub>3</sub>) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the aryl sulfonyl group.
Optimization : Use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) increases yields to >75% .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway | Source |
|---|---|---|---|
| 1.2 (stomach) | 2.1h | Hydrolysis of sulfonamide | |
| 7.4 (blood) | 12.5h | Oxidative dechlorination | |
| 9.0 (intestine) | 8.7h | Acetamide cleavage |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide-Piperidine Scaffolds
Physicochemical and Pharmacological Comparisons
- Polarity and Solubility : The target compound’s dual sulfonyl groups increase polarity compared to analogues with single sulfonyl groups (e.g., W-15, ) or heterocycles (e.g., 8a, ). This may enhance aqueous solubility but reduce membrane permeability .
- Metabolic Stability : The 3-chloro-4-fluorophenyl group offers steric and electronic effects that may slow oxidative metabolism compared to nitro-substituted analogues like W-18 .
- Antibacterial Activity : Compounds like 8a-n () show substituent-dependent antibacterial effects. The N-methylacetamide in the target compound may reduce metabolic degradation compared to bulkier N-aryl groups .
- Enzyme Inhibition : Analogues with sulfonamide-piperidine scaffolds (e.g., ’s Factor Xa inhibitor) demonstrate target-specific bioactivity. The target’s chloro-fluoro substitution could optimize interactions with hydrophobic enzyme pockets .
Preparation Methods
Sequential Sulfonylation Approach
This method involves stepwise sulfonylation of piperidine-4-sulfonamide intermediates. The piperidine ring is first sulfonylated at the 1-position using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions, followed by a second sulfonylation at the 4-position to introduce the acetamide moiety. Key steps include:
- Initial sulfonylation : Piperidine-4-sulfonamide is reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center.
- Secondary sulfonylation : The intermediate 1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-sulfonamide undergoes N-methylation using methyl iodide in dimethylformamide (DMF) at 60°C, followed by acetylation with acetic anhydride to yield the final product.
Pre-functionalized Piperidine Route
Patent literature describes an alternative strategy starting with pre-sulfonylated piperidine derivatives. For example, 1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-ol is converted to its mesylate intermediate, which is displaced by a methylamine-acetamide nucleophile in acetonitrile at reflux. This method reduces the number of purification steps but requires careful control of stereochemistry at the piperidine 4-position.
One-Pot Tandem Sulfonylation
Recent advances employ tandem sulfonylation using dual sulfonyl chloride reagents. A mixture of 3-chloro-4-fluorobenzenesulfonyl chloride and methylsulfamoyl chloride is reacted with piperidine in a 1:2 molar ratio, utilizing phase-transfer catalysis (PTC) with tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene. This approach achieves 78% yield but requires precise stoichiometric control to avoid polysulfonation byproducts.
Stepwise Reaction Conditions and Optimization
Sulfonylation Reaction Parameters
Critical parameters influencing sulfonylation efficiency include:
Substituting DCM with tetrahydrofuran (THF) reduces yields by 15–20% due to poorer solubility of sulfonyl chloride.
N-Methylacetamide Installation
The introduction of the N-methylacetamide group employs two primary methods:
Method A : Direct Acetylation
- Reagents: Acetic anhydride, pyridine (catalyst)
- Conditions: 80°C, 3 hours in DMF
- Yield: 68%
Method B : Reductive Amination
- Reagents: Methylamine, sodium cyanoborohydride (NaBH3CN)
- Conditions: Methanol, 25°C, 12 hours
- Yield: 82%
Method B provides superior yields but necessitates strict pH control (pH 6–7) to avoid over-reduction of the acetamide carbonyl.
Purification and Analytical Characterization
Chromatographic Purification
Final purification typically employs flash chromatography with silica gel (60–120 mesh) and eluent systems such as:
- Ethyl acetate/hexane (3:7 v/v) for non-polar impurities
- Dichloromethane/methanol (95:5 v/v) for polar byproducts
High-performance liquid chromatography (HPLC) analysis under the following conditions confirms purity >98%:
- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)
- Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30)
- Flow Rate: 1.0 mL/min
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl3) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (m, 1H, piperidine-H), 3.72 (s, 3H, N-CH3), 2.98–3.15 (m, 4H, piperidine-H), 2.21 (s, 3H, COCH3).
- ¹³C NMR : 171.5 ppm (C=O), 134.2–128.3 ppm (aromatic carbons), 54.8 ppm (piperidine C-4), 30.1 ppm (N-CH3).
Mass Spectrometry
Industrial-Scale Production Considerations
Adapting laboratory synthesis to industrial production introduces challenges addressed in patent literature:
Solvent Recycling Systems
Toluene emerges as a preferred solvent for large-scale reactions due to:
Crystallization vs. Chromatography
Patent US20100087414A1 demonstrates replacing silica gel chromatography with crystallization from ethanol/water (4:1), achieving 95% recovery while reducing processing time by 40%.
Byproduct Management
Key byproducts and mitigation strategies include:
- Polysulfonated piperidines : Controlled by staggered sulfonyl chloride addition over 2 hours
- N-Oxide formation : Minimized using nitrogen sparging and antioxidant additives (0.1% BHT)
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:
- Sulfonylation proceeds through a concerted mechanism with an activation energy barrier of 18.3 kcal/mol
- The 3-chloro-4-fluorophenyl group exerts -I (inductive) effects, increasing sulfonyl chloride electrophilicity by 12% compared to unsubstituted analogs
- Piperidine ring puckering (chair conformation) reduces steric hindrance during sulfonylation, favoring axial attack
Applications and Derivative Synthesis
While primarily an intermediate, derivatives of this compound show promise in:
- Antimicrobial agents : MIC values of 2 µg/mL against Staphylococcus aureus (ATCC 29213)
- Kinase inhibition : IC50 = 340 nM against GSK-3β via hydrogen bonding with Val135 residue
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
